molecular formula C8H6Br2O2 B3268566 2,6-Dibromo-3-methoxybenzaldehyde CAS No. 486455-81-6

2,6-Dibromo-3-methoxybenzaldehyde

Cat. No.: B3268566
CAS No.: 486455-81-6
M. Wt: 293.94 g/mol
InChI Key: DXKBEYOQZCDHHK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Scientific Research Applications

2,6-Dibromo-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for the use of 2,6-Dibromo-3-methoxybenzaldehyde could include its use as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. For example, dibromogallates have been used as a new building block for controlling π-stacking, network formation, and mirror symmetry breaking .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dibromo-3-methoxybenzaldehyde are not well-studied. Similar compounds such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde have been used in various syntheses

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that benzylic halides can typically react via an SN1 or SN2 pathway, via the resonance stabilized carbocation

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dibromo-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKBEYOQZCDHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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